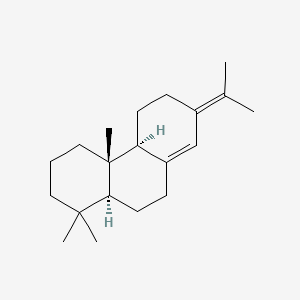

Neoabietadiene

Description

Structure

3D Structure

Properties

CAS No. |

57119-12-7 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(4aS,4bS,10aS)-1,1,4a-trimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |

InChI |

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h13,17-18H,6-12H2,1-5H3/t17-,18-,20+/m0/s1 |

InChI Key |

MRRHSEMHYVQUFK-CMKODMSKSA-N |

SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C)C)C |

Isomeric SMILES |

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C |

Canonical SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C)C)C |

Origin of Product |

United States |

Biosynthesis of Neoabietadiene

The Building Blocks: Precursor Substrate Availability and Metabolism

The journey to neoabietadiene begins with the availability of fundamental precursor molecules. These initial substrates are meticulously assembled through a series of metabolic pathways, ensuring a ready supply for the subsequent, more complex cyclization reactions.

Geranylgeranyl Diphosphate (B83284) (GGPP) Formation Pathways

Geranylgeranyl diphosphate (GGPP) serves as the immediate precursor for the synthesis of neoabietadiene and a vast array of other diterpenoids. oup.com In plant cells, this crucial C20 molecule is synthesized in multiple compartments, including the cytosol, mitochondria, and plastids, utilizing precursors from two distinct pathways. nih.gov The formation of GGPP is catalyzed by geranylgeranyl diphosphate synthases (GGPPS), which facilitate the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) with allylic diphosphates like dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP), and farnesyl diphosphate (FPP). nih.govfrontiersin.org These enzymes belong to the family of short-chain trans-prenyltransferases and are characterized by highly conserved aspartate-rich motifs essential for their catalytic activity. nih.gov

| Enzyme | Function | Precursors | Product |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Catalyzes the formation of GGPP | IPP, DMAPP, GPP, FPP | Geranylgeranyl Diphosphate (GGPP) |

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Biosynthesis

The universal five-carbon building blocks for all isoprenoids, including neoabietadiene, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govpnas.org Plants employ two independent pathways to produce these essential precursors: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govnih.gov

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to generate IPP, which can then be isomerized to DMAPP. nih.govnih.gov In contrast, the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates, ultimately yielding both IPP and DMAPP. nih.govresearchgate.net While the MVA pathway is primarily associated with the production of sesquiterpenes and triterpenes, the MEP pathway is the main source of precursors for monoterpenes, diterpenes, and carotenoids. nih.gov

| Pathway | Location | Starting Materials | Key Products |

| Mevalonic Acid (MVA) Pathway | Cytosol | Acetyl-CoA | IPP, DMAPP |

| Methylerythritol 4-Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | IPP, DMAPP |

The Master Cyclizers: Diterpene Synthases Catalyzing Neoabietadiene Formation

The transformation of the linear GGPP molecule into the complex cyclic structure of neoabietadiene is orchestrated by a class of enzymes known as diterpene synthases. These enzymes are remarkable catalysts, capable of initiating and guiding intricate carbocation-mediated cyclization cascades.

Abietadiene Synthase (AgAS) and Orthologous Enzymes

A key enzyme responsible for the formation of neoabietadiene is abietadiene synthase (AgAS). nih.govresearcher.life This enzyme, originally isolated from grand fir (Abies grandis), catalyzes the conversion of GGPP into a mixture of abietadiene isomers, including neoabietadiene, levopimaradiene (B1200008), and palustradiene. wikipedia.orgnih.gov Research has shown that orthologous genes in other conifer species, such as Norway spruce (Picea abies), also encode for enzymes with similar functions. wikipedia.org Interestingly, it has been demonstrated that the direct product of some of these enzymes is not abietadiene itself, but a thermally unstable tertiary alcohol, 13-hydroxy-8(14)-abietene, which readily dehydrates to form the various abietadiene isomers, including neoabietadiene, particularly during analysis by gas chromatography. wikipedia.orgnih.gov

| Domain | Catalytic Activity | Substrate | Product |

| βγ domains | Class II Cyclization (protonation-initiated) | Geranylgeranyl Diphosphate (GGPP) | (+)-Copalyl Diphosphate |

| α domain | Class I Cyclization (ionization-initiated) | (+)-Copalyl Diphosphate | Abietadiene isomers (including neoabietadiene) |

Contribution of Levopimaradiene Synthase (LPS) to Neoabietadiene Profile

In addition to abietadiene synthase, another diterpene synthase, levopimaradiene synthase (LPS), also contributes to the production of neoabietadiene. nih.gov The LPS from Ginkgo biloba, for instance, is known to be a promiscuous enzyme. nih.gov While its primary product is levopimaradiene, it also generates other isomeric side products, including abietadiene, sandaracopimaradiene (B157912), and neoabietadiene. nih.gov This promiscuity highlights the subtle energetic differences in the carbocation intermediates and the conformational flexibility within the enzyme's active site that can lead to a diverse product profile from a single substrate. The biosynthesis of ginkgolides, important medicinal compounds from Ginkgo biloba, is initiated by the cyclization of GGPP to levopimaradiene by LPS. nih.gov

Enzymatic Reaction Mechanisms and Catalytic Pathways

The biosynthetic journey begins with the conversion of the acyclic precursor, GGPP, into the bicyclic intermediate, (+)-copalyl diphosphate (CPP). nih.govnih.gov This initial reaction is a protonation-initiated cyclization that occurs at the first active site of abietadiene synthase. nih.govnih.gov

The second phase of the synthesis takes place in a separate active site. The process is initiated by the magnesium ion-dependent ionization of the diphosphate ester in CPP. nih.govnih.gov This step generates a carbocation, triggering a complex cyclization cascade that ultimately forms the characteristic tricyclic perhydrophenanthrene backbone of the abietane (B96969) family. nih.govnih.gov These enzymatic carbocation cascades are fundamental to the biosynthesis of a vast array of terpenoid natural products. nih.gov

Following the initial ionization of CPP, the enzyme orchestrates a sequential series of reactions. An anti-SN′ cyclization event occurs, leading to the formation of a tricyclic carbocation intermediate. nih.gov This is followed by a cascade of rearrangements. acs.orgfigshare.com The enzyme's active site plays a crucial role in stabilizing these high-energy intermediates and guiding the reaction pathway toward the specific abietane skeleton, preventing the formation of alternative products. nih.gov The entire sequence, from the acyclic GGPP to the final diterpene products, represents a multistep cascade of cyclization and rearrangement. acs.orgfigshare.com

A critical juncture in the pathway is the transformation of the initial tricyclic intermediate into the abietane skeleton. This is achieved through a coupled process involving an intramolecular proton transfer and a 1,2-methyl migration. nih.govnih.gov Specifically, after the formation of a pimarenyl carbocation intermediate, a stereospecific intramolecular transfer of a hydrogen atom occurs. nih.gov This event is coupled with a subsequent methyl group migration, which rearranges the carbon skeleton to form the characteristic C13 isopropyl group of the abietane structure. nih.govnih.govrsc.org This rearrangement proceeds through an energetically unfavorable conversion of a tertiary to a secondary carbocation, a step that is facilitated by stabilization from the paired diphosphate anion within the active site. nih.gov

The final step in the formation of neoabietadiene is the termination of the carbocation cascade via deprotonation. The abietenyl carbocation, the immediate precursor to the final products, can be deprotonated at one of three alternative positions. nih.govnih.gov The removal of a proton from C15 specifically yields neoabietadiene. nih.gov Alternative deprotonation at C7 or C12 results in the formation of the isomers abietadiene and levopimaradiene, respectively. nih.gov The product distribution can be influenced by factors such as pH. nih.gov Recent studies on the high-fidelity ent-neoabietadiene synthase EfTPS14 have identified specific amino acid residues, L765 and L762, as being responsible for the regioselective deprotonation that generates ent-neoabietadiene. acs.orgfigshare.com The positioning of the carbocation-diphosphate anion pair within the active site is believed to be more influential in determining the deprotonation outcome than the pKa of the participating bases. nih.gov

| Enzyme/Mutant | Key Residues | Function | Product(s) |

| Abietadiene Synthase (AS) | N/A | Catalyzes formation of multiple abietadiene isomers. | Abietadiene, Levopimaradiene, Neoabietadiene. nih.govnih.gov |

| AS Mutant N765A | N765 | Unable to mediate intramolecular proton transfer. | Aborts rearrangement, produces only Sandaracopimaradiene. nih.govnih.gov |

| ent-Neoabietadiene Synthase (EfTPS14) | L765, L762 | Responsible for regioselective deprotonation. | High-fidelity production of ent-Neoabietadiene. acs.orgfigshare.com |

| ent-Neoabietadiene Synthase (EfTPS14) | I644 | Carbonyl oxygen mediates a deprotonation-reprotonation sequence. | Facilitates the pathway involving a neutral intermediate. acs.orgfigshare.com |

The entire biosynthetic pathway is governed by the formation and quenching of transient, high-energy carbocation intermediates. Two key intermediates are the pimarenyl and abietenyl carbocations. nih.gov The pimarenyl carbocation is formed after the initial tricyclic ring closure. nih.govnih.gov It is a cryptic intermediate that undergoes the crucial intramolecular proton transfer and 1,2-methyl migration to yield the rearranged abietenyl carbocation. nih.govnih.gov Evidence for the stereochemistry of this pimarenyl intermediate was provided by mutational analysis; a mutant enzyme (N765A) unable to catalyze the proton transfer step aborted the reaction and produced only sandaracopimaradiene, the deprotonated product of the pimarenyl cation. nih.gov The subsequent abietenyl carbocation is the final cationic intermediate, which then undergoes alternative deprotonation to yield the mixture of abietadiene, levopimaradiene, and neoabietadiene. nih.govnih.gov

Molecular and Genetic Basis of Biosynthesis

The biosynthesis of neoabietadiene, a member of the abietane family of diterpenes, is a complex process rooted in the intricate molecular and genetic machinery of plants, particularly conifers. Research into this area has illuminated the genes, enzymes, and regulatory networks responsible for producing this and related diterpenoid compounds. This section delves into the key discoveries that have shaped our understanding of neoabietadiene's biosynthetic origins, from the identification of gene clusters to the detailed analysis of enzyme structure and function.

Gene Cluster Identification and Functional Genomics of Diterpene Synthases

The genetic foundation for the biosynthesis of abietane-type diterpenoids, including neoabietadiene, is often organized into biosynthetic gene clusters. These clusters typically contain genes encoding the necessary enzymes, such as diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s), which work in concert to produce a diverse array of compounds. nih.govnih.gov

Functional genomics studies in conifers like firs (Abies) and pines (Pinus) have been instrumental in identifying the specific diTPSs responsible for the initial cyclization of the universal precursor, geranylgeranyl diphosphate (GGPP). pnas.orgnih.gov The enzyme directly responsible for producing a mixture of abietadiene isomers, including neoabietadiene, is a bifunctional levopimaradiene/abietadiene synthase (LAS). pnas.orgnih.gov This enzyme possesses two distinct active sites to catalyze two sequential cyclization reactions. pnas.orgscispace.com

In grand fir (Abies grandis), the abietadiene synthase (AgAS) is a well-characterized bifunctional enzyme. pnas.org It first catalyzes the protonation-initiated cyclization of GGPP to form a stable bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP), at a class II active site. pnas.orgnih.gov The (+)-CPP intermediate is then channeled to a second, class I active site where an ionization-initiated cyclization and rearrangement cascade occurs, ultimately leading to the formation of the abietane skeleton. pnas.orgscispace.com The final step involves the deprotonation of the abietenyl carbocation at one of three alternative positions, yielding abietadiene, levopimaradiene, and neoabietadiene. nih.govpnas.org

The evolution of conifer diTPSs has led to both bifunctional enzymes, like AgAS, and monofunctional enzymes. nih.govresearchgate.net Some pine species possess monofunctional class I diTPSs that have lost the functional class II active site and must rely on a separate enzyme to produce the (+)-CPP substrate. nih.gov This modularity, combining different diTPSs and downstream modifying enzymes like P450s, contributes to the vast diversity of diterpene resin acids found in conifers. nih.gov

In species outside of conifers, such as those in the Salvia genus, transcriptomic and metabolomic profiling have also identified gene clusters and candidate genes for the biosynthesis of abietane-type diterpenoids. nih.govfrontiersin.orgnih.gov For instance, studies in Salvia miltiorrhiza have uncovered a large biosynthetic gene cluster containing genes for enzymes that participate in the production of tanshinones, which are derived from an abietane scaffold. nih.gov

Enzyme Structure-Function Relationships from X-ray Crystallography

Detailed insights into the catalytic mechanism of neoabietadiene biosynthesis have been provided by X-ray crystallography. The crystal structure of the bifunctional abietadiene synthase from Abies grandis (AgAS) has been resolved, revealing a multi-domain architecture essential for its dual catalytic functions. nih.govenzyme-database.orgwikipedia.orgnih.gov

The AgAS enzyme is composed of three distinct domains: α, β, and γ. nih.govnih.gov This three-domain structure is consistent with the proposed evolutionary origins of terpene synthases from the fusion of ancestral monofunctional genes. nih.gov The class II active site, responsible for the initial cyclization of GGPP to (+)-CPP, is located at the interface between the N-terminal β and γ domains. nih.govenzyme-database.org The class I active site, which catalyzes the subsequent cyclization and rearrangement of (+)-CPP to form the abietadiene isomers, resides within the C-terminal α domain. nih.govenzyme-database.org

The crystal structure confirms that these two active sites are spatially separate, which supports kinetic studies indicating that the (+)-CPP intermediate is not channeled directly between the sites but is likely released into the solvent before binding to the second active site. scispace.comnih.gov Molecular dynamics simulations based on the crystal structure have provided further understanding of the conformational changes that occur upon substrate binding. nih.gov For the class II active site, the binding of the substrate induces a loop movement that encloses the active site, limiting solvent access and positioning the substrate for catalysis. nih.gov These structural studies provide a detailed blueprint of the enzyme's architecture, laying the groundwork for understanding the precise molecular interactions that govern catalysis and product specificity.

| Structural Feature | Description | Reference |

| Enzyme | Abietadiene Synthase from Abies grandis (AgAS) | nih.gov |

| Resolution | 2.3 Å | nih.gov |

| Domains | Three domains: α, β, and γ | nih.govnih.gov |

| Class II Active Site | Located between the β and γ domains; catalyzes GGPP to (+)-CPP | nih.govenzyme-database.org |

| Class I Active Site | Located within the C-terminal α domain; catalyzes (+)-CPP to abietadienes | nih.govenzyme-database.org |

| Intermediate Transfer | Evidence suggests free diffusion of the (+)-CPP intermediate | scispace.comnih.gov |

Mutational Analysis of Active Site Residues and Catalytic Specificity

Site-directed mutagenesis has been a powerful tool to probe the roles of specific amino acid residues within the active sites of abietadiene synthase, thereby deciphering the determinants of catalytic activity and product distribution. nih.govpnas.orgnih.gov By altering key residues in the Abies grandis abietadiene synthase (AgAS), researchers have been able to identify those critical for substrate binding, protonation, cyclization, and the final deprotonation step that dictates the ratio of abietadiene, levopimaradiene, and neoabietadiene. nih.govpnas.org

The class I active site contains a canonical DDXXD motif, which is crucial for binding the diphosphate moiety of the substrate and chelating the required Mg²⁺ cofactor. pnas.org Mutational analysis has confirmed that the first aspartate of this motif (D621 in AgAS) is particularly critical for catalysis. pnas.org Another highly conserved residue, R762, has also been shown to be essential for the catalytic process. pnas.org

The product profile of AgAS can be dramatically altered by single amino acid substitutions. For example, the mutant N765A was found to be incapable of mediating the intramolecular proton transfer required for the 1,2-methyl migration that forms the abietane skeleton. As a result, this mutant aborts the reaction after the initial tricyclic ring formation, producing only sandaracopimaradiene and providing strong evidence for the stereochemistry of the reaction's pimarenyl intermediate. nih.govpnas.org This demonstrates that specific residues are responsible for guiding the complex carbocation rearrangement cascade.

The final deprotonation of the abietenyl carbocation determines the specific isomer formed. The choice between forming abietadiene, levopimaradiene, or neoabietadiene is thought to depend more on the precise positioning of the carbocation-diphosphate anion pair within the active site rather than the pKa of multiple catalytic bases. nih.govpnas.org Mutations in residues that ligate the magnesium ion cofactor can alter this positioning and, consequently, shift the product ratio. pnas.org

Below is a table summarizing the effects of key mutations in the class I active site of Abies grandis abietadiene synthase.

| Mutation | Effect on Catalysis | Effect on Product Profile | Reference |

| D621A | Severely impaired catalytic activity | - | pnas.org |

| R762A | Severely impaired catalytic activity | - | pnas.org |

| N765A | Aborts reaction after initial cyclization | Produces only sandaracopimaradiene instead of abietadiene isomers | nih.govpnas.org |

| Y722F | Moderate reduction in catalytic efficiency | Minor shift in product ratios | pnas.org |

| W758A | Significant reduction in catalytic efficiency | Altered product ratios | pnas.org |

These studies underscore how subtle changes in the active site architecture can lead to profound differences in the enzymatic output, highlighting the evolutionary plasticity of terpene synthases.

Transcriptomic Studies on Biosynthetic Gene Expression

Transcriptomic analysis provides a broad view of the genes that are actively expressed in a particular tissue or under specific conditions, offering valuable clues about the regulation of metabolic pathways. Several transcriptomic studies, particularly in species of Salvia and Pinus, have identified candidate genes and illuminated the expression patterns associated with the biosynthesis of abietane-type diterpenoids. frontiersin.orgnih.govplos.orgnih.govplos.org

In Salvia miltiorrhiza, a plant known for producing abietane-type tanshinones in its roots, comparative transcriptome profiling of root and leaf tissues has revealed that the genes for key enzymes in the pathway are highly expressed in the roots. plos.org This includes the genes encoding copalyl diphosphate synthase (SmCPS) and kaurene synthase-like (SmKSL), which are responsible for forming the diterpene backbone. plos.org Similarly, in Salvia apiana, full-length transcriptome sequencing combined with metabolic profiling has identified 50 unigenes predicted to be involved in the biosynthesis of abietane-type diterpenoids (ATDs). frontiersin.orgnih.gov The expression levels of these genes were found to be consistent with the accumulation patterns of the corresponding metabolites in different plant organs. frontiersin.orgnih.gov

These transcriptomic datasets serve as a rich resource for gene discovery and for understanding the transcriptional regulation of neoabietadiene biosynthesis and related pathways, paving the way for metabolic engineering efforts.

| Organism | Study Type | Key Findings | Reference |

| Salvia miltiorrhiza | Comparative Transcriptomics (Root vs. Leaf) | Identified 2,863 unigenes highly expressed in roots, including those for SmCPS and SmKSL. | plos.org |

| Salvia apiana | Full-Length Transcriptomics | Identified 50 candidate unigenes for abietane-type diterpenoid biosynthesis; expression correlated with metabolite accumulation. | frontiersin.orgnih.gov |

| Pinus nigra | Transcript Profiling | Four diTPS genes showed constitutive but highly variable expression across different tissues. | nih.govunitus.it |

| Pinus massoniana | Comparative Transcriptomics (High vs. Low Yield) | Identified 649 differentially expressed genes; GGPS was up-regulated in high oleoresin-yielding genotypes. | plos.org |

Synthetic Strategies and Chemical Transformations of Neoabietadiene

Total Synthesis Approaches to Diterpene Hydrocarbons

While de novo total synthesis of neoabietadiene from simple, acyclic building blocks is not extensively documented in the provided literature, key synthetic strategies involve the preparation of neoabietadiene from naturally occurring diterpene resin acids. These semi-synthetic routes leverage the pre-existing diterpene skeleton. For example, the abietane (B96969) diterpenes, including neoabietadiene, levopimaradiene (B1200008), palustradiene, and abietadiene, have been synthesized from their corresponding resin acids. This process typically entails a sequence of reactions: esterification of the resin acid (e.g., using diazomethane), reduction of the ester to a primary alcohol (commonly with LiAlH₄), conversion of the alcohol to a tosylate, and finally, reduction of the tosylate to the hydrocarbon using reagents such as Zn/NaI capes.gov.br. Broader approaches to diterpene total synthesis often draw inspiration from biosynthetic pathways, employing complex cyclization reactions of acyclic precursors to construct the intricate polycyclic diterpene frameworks researchgate.netnih.govbeilstein-journals.orgresearchgate.netnih.govresearchgate.net. These biomimetic strategies are crucial for accessing a wide array of diterpenoid structures.

Semi-synthetic Pathways and Derivatization Methodologies

Semi-synthetic strategies are vital for accessing and modifying complex natural products like neoabietadiene, often commencing from more abundant natural precursors.

Chemical Modification of Neoabietadiene and Analogues

The primary chemical modifications discussed in relation to neoabietadiene involve its preparation from related resin acids, such as neoabietic acid. As outlined in section 3.1, these transformations include reduction and deoxygenation steps to convert the carboxylic acid functionality into a hydrocarbon structure capes.gov.br. While direct chemical modifications of neoabietadiene itself are not explicitly detailed in the provided snippets, its structural analogues, like abietic acid, undergo various reactions, including isomerization and oxidation, which contribute to the understanding of diterpene reactivity nih.govresearchgate.netcore.ac.ukresearchgate.netkyoto-u.ac.jp.

Synthesis of Ureido Derivatives from Neoabietic Acid

A significant area of synthetic research involves the derivatization of neoabietic acid, a closely related resin acid, into ureido compounds. This transformation is typically achieved via a Curtius rearrangement. Neoabietic acid is first converted into an isocyanate intermediate, often by reacting it with diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base such as triethylamine (B128534) in a solvent like toluene, typically at elevated temperatures (e.g., 110 °C) mdpi.comresearchgate.netresearchgate.net. The subsequent isocyanate intermediate is then reacted with a primary or secondary amine to yield the corresponding ureido derivative mdpi.comresearchgate.netresearchgate.net. The general synthetic procedure involves heating neoabietic acid with DPPA and triethylamine, followed by cooling and the addition of the amine, with the reaction usually proceeding at 80 °C for several hours mdpi.comresearchgate.netresearchgate.net. The resulting ureido derivatives are subsequently characterized using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and HRMS mdpi.comresearchgate.net.

Table 1: Synthesis of Ureido Derivatives from Neoabietic Acid

| Step | Reagents/Conditions | Intermediate/Product Type | Reference(s) |

| 1 | Neoabietic acid, DPPA, Triethylamine, Toluene, 110 °C | Isocyanate Intermediate | mdpi.comresearchgate.netresearchgate.net |

| 2 | Amine, Toluene, 80 °C | Ureido Derivative | mdpi.comresearchgate.netresearchgate.net |

Biomimetic Synthesis Principles in Terpenoid Chemistry

Biomimetic synthesis principles are fundamental to understanding and replicating the natural formation of complex terpenoids, including diterpenes like neoabietadiene. Nature synthesizes these compounds through intricate enzymatic cascades, often involving the cyclization of acyclic precursors such as geranylgeranyl pyrophosphate (GGPP) nih.govresearchgate.netichem.md. These biosynthetic pathways frequently feature protonation-initiated carbocation formation, followed by a series of rearrangements, including hydride and methyl migrations, and cyclizations, which are critical for generating the diverse diterpene skeletons nih.govresearchgate.netichem.mdchemrxiv.org. Synthetic chemists aim to emulate these processes using chemical reagents that mimic enzyme activity, such as acid catalysts for cyclizations researchgate.netnih.govresearchgate.netichem.md. The study of these biomimetic strategies not only provides routes to natural products but also uncovers new chemical reactions and mechanistic insights researchgate.netbeilstein-journals.org. The biosynthesis of abietane-type diterpenes is thought to involve the cyclization of GGPP, leading to intermediates that can then be converted to hydrocarbons like neoabietadiene capes.gov.brmdpi.com.

Enzymatic and Chemical Interconversion Studies of Diterpene Isomers

Studies on the interconversion of diterpene isomers are crucial for understanding their stability and transformation pathways. Neoabietic acid, for instance, is known to isomerize, predominantly to abietic acid and to a lesser extent to palustric acid, under certain conditions nih.gov. Chemical methods, such as base-catalyzed isomerization, can also lead to the formation of abietic acid from resin acids like neoabietic acid kyoto-u.ac.jp.

Enzymatic transformations also play a role in diterpene chemistry. Diterpene synthases are responsible for the cyclization of GGPP into various diterpene skeletons, and some of these enzymes exhibit promiscuity, producing multiple hydrocarbon products, including neoabietadiene, from a single substrate capes.gov.brmdpi.comresearchgate.netmpg.de. Furthermore, enzymes like lipases can catalyze transformations such as acetylation or interconversions of diterpenoids, demonstrating the potential for biocatalysis in modifying these structures conicet.gov.arnih.govconicet.gov.ar.

Oxidation Pathways to Related Resin Acids (e.g., Neoabietic Acid)

Neoabietadiene, as a diterpene hydrocarbon, serves as a direct precursor to various resin acids through oxidation processes. It is considered a hydrocarbon precursor to the abietane diterpene resin acids capes.gov.brmdpi.com. Oxidation pathways can convert these hydrocarbons into their corresponding carboxylic acid forms. For example, the biosynthesis of neoabietic acid involves the formation of the abietane skeleton, followed by stepwise oxidation of a methyl group of a derived olefin nih.gov. Resin acids themselves, such as abietic acid, can undergo oxidation, leading to a variety of oxidized products, and neoabietic acid is also mentioned as a product in the second-stage oxidation of abietic acid under certain conditions researchgate.netcore.ac.ukresearchgate.net. This highlights a clear biosynthetic and chemical relationship where neoabietadiene can be oxidized to neoabietic acid.

Table 2: Preparation of Neoabietadiene from Resin Acids

| Starting Material (Resin Acid) | Key Transformation Steps | Reagents/Conditions | Product | Reference(s) |

| Resin Acids (e.g., Neoabietic Acid) | Esterification, Reduction to alcohol, Tosylation, Reduction of tosylate to hydrocarbon | Diazomethane, LiAlH₄, Tosyl chloride, Zn/NaI | Neoabietadiene | capes.gov.br |

Compound List:

Neoabietadiene

Neoabietic Acid

Abietic Acid

Palustric Acid

Levopimaradiene

Abietadiene

Palustradiene

Dehydroabietic Acid

Geranylgeranyl pyrophosphate (GGPP)

Diphenylphosphoryl azide (DPPA)

Triethylamine

Isocyanate (intermediate)

Agathic Acid

Sandaracopimaric acid

Isopimaric acid

Levopimaric acid

Dehydroisomer acid

7-oxodehydroabietic acid

15-hydroxydehydroabietic acid

15-hydroxy-7-oxodehydroabietic acid

7-hydroperoxy-13-abiet-8(14)-enoic acid

12-deoxyroyleanone acid

12-methoxy-abietic acid

Callitrisic acid

Methyl callitrisate

Angustanol

Majusanin B

Majusanic acid D

Angustanoic acid F

Angustanoic acid E

Angustanoic acid G

Casbene

Depressin

Yuexiandajisu A

Ent-pekinenin C

Euphorhylonal A

Galanal A

Galanal B

Salvinorin A

Abietadienal tosylhydrazone

18-phenylthio derivative

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to the analysis of neoabietadiene, enabling its separation from complex mixtures and providing initial characterization data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like neoabietadiene. measurlabs.com In the context of biosynthetic studies, such as those involving diterpene synthases, GC-MS is instrumental in profiling the product mixtures. researchgate.netresearchgate.net For instance, when analyzing the products of enzymes like levopimaradiene (B1200008)/abietadiene synthase (LAS), neoabietadiene is often identified as one of several diterpene hydrocarbons produced. researchgate.net

The process typically involves the separation of components on a capillary column, such as an HP-5ms or a DB-WAX column, followed by detection and fragmentation by a mass spectrometer. researchgate.net The resulting mass spectrum of neoabietadiene, like other abietane-type diterpenes, often shows a characteristic molecular ion peak and specific fragmentation patterns that aid in its identification. researchgate.net For example, the mass spectrum of abietadiene, a closely related isomer, shows a strong peak at m/z 247, which can be a useful diagnostic fragment. researchgate.net The retention index of neoabietadiene on different columns (e.g., 2199 on HP-5ms and 2596 on DB-WAX) further aids in its identification when compared to authentic standards or published data. researchgate.net

It is important to note that thermal instability of precursor molecules can sometimes lead to the formation of neoabietadiene as a degradation product during GC-MS analysis, a factor that researchers must consider when interpreting product profiles. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, purification, and purity assessment of non-volatile or thermally sensitive compounds. moravek.comtorontech.com In the context of neoabietadiene research, HPLC, particularly in the reversed-phase mode (RP-HPLC), is employed to isolate the compound from complex extracts or reaction mixtures for further analysis, such as NMR spectroscopy. escholarship.org

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (e.g., C18-bonded silica) and a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). hplc.euwaters.com The purity of the isolated neoabietadiene can be assessed by the presence of a single, sharp peak in the chromatogram. torontech.com Diode array detectors (DAD) can be used to analyze the spectral purity of the peak, ensuring that it is not co-eluting with any impurities. torontech.com The high resolution of HPLC allows for the separation of closely related isomers, which is crucial in the study of diterpenes where multiple structurally similar compounds are often present. hplc.eu

Thin-Layer Chromatography (TLC) in Isolation Procedures

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying fractions containing the target compound, and assessing the purity of samples during isolation procedures. wikipedia.orgnih.gov It is a form of liquid chromatography where the stationary phase is a thin layer of an adsorbent, such as silica (B1680970) gel, coated onto a flat carrier like a glass or aluminum plate. researchgate.net

In the isolation of neoabietadiene, TLC is used to quickly analyze fractions from other chromatographic steps, like column chromatography. wikipedia.orgmdpi.com By spotting the fractions on a TLC plate and developing it with an appropriate solvent system, the presence of neoabietadiene can be visualized, often under UV light or with a staining reagent. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a preliminary identification. researchgate.net Preparative TLC, using thicker silica gel layers, can also be employed for the small-scale purification of neoabietadiene. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including neoabietadiene. It provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the structure of neoabietadiene.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. mdpi.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in the molecule. libretexts.org The chemical shifts in the ¹³C spectrum are spread over a much wider range than in ¹H NMR, making it possible to distinguish between different carbon atoms, including quaternary carbons. libretexts.org The chemical shift values are influenced by factors such as hybridization and the presence of electronegative atoms. libretexts.org

| Parameter | Description |

| ¹H NMR | Provides information on proton environments and coupling. |

| ¹³C NMR | Reveals the number and type of carbon atoms. |

| Chemical Shift (δ) | Indicates the electronic environment of a nucleus. |

| Coupling Constant (J) | Measures the interaction between neighboring nuclei. |

Two-Dimensional NMR (COSY, DEPT, HMQC, HMBC, NOE) for Assignment Confirmation

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is invaluable for tracing out proton-proton spin systems within the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with 2D techniques. It helps to distinguish between CH, CH₂, and CH₃ groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.eduepfl.ch This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for structural elucidation. wisc.eduyoutube.com It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). epfl.ch This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. epfl.ch

NOE (Nuclear Overhauser Effect) Spectroscopy (e.g., NOESY): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. epfl.ch It is essential for determining the stereochemistry of the molecule.

By combining the information from these 1D and 2D NMR experiments, researchers can piece together the complete and unambiguous structure of neoabietadiene.

| 2D NMR Technique | Information Provided |

| COSY | ¹H-¹H correlations through bonds. sdsu.edu |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. |

| HSQC/HMQC | ¹H-¹³C one-bond correlations. sdsu.eduepfl.ch |

| HMBC | ¹H-¹³C long-range (2-4 bond) correlations. epfl.chwisc.eduyoutube.com |

| NOESY | ¹H-¹H correlations through space, indicating proximity. epfl.ch |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of neoabietadiene through the analysis of its fragmentation patterns. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), neoabietadiene is typically identified as one of several diterpene isomers produced in enzymatic assays, such as those involving levopimaradiene/abietadiene synthase. researchgate.netresearchgate.net

The electron ionization (EI) mass spectrum of neoabietadiene is characterized by a molecular ion peak [M]⁺ corresponding to its molecular formula, C₂₀H₃₂ (molar mass: 272.47 g/mol ). The mass spectra of abietane-type diterpene isomers, including neoabietadiene, abietadiene, levopimaradiene, and palustradiene, are often very similar, making their distinction by MS alone challenging without chromatographic separation. researchgate.netresearchgate.net The fragmentation of neoabietadiene is governed by the inherent structural features of its tricyclic abietane (B96969) skeleton. Common fragmentation pathways involve the loss of small, stable neutral fragments like methyl (CH₃) and isopropyl (C₃H₇) groups, as well as more complex rearrangements.

Key fragmentation processes include:

Loss of a methyl group (-15 amu): This leads to a prominent fragment ion at m/z 257.

Loss of an isopropyl group (-43 amu): Cleavage of the isopropyl group from the C13 position results in a significant ion at m/z 229.

Retro-Diels-Alder (RDA) reaction: The cyclohexadiene moiety in the C-ring can undergo a characteristic RDA reaction, leading to the cleavage of the ring and the formation of specific fragment ions.

The mass spectrum of abietadiene, a closely related isomer, shows a strong peak at m/z 247, though this specific fragment was noted as not arising from a molecular ion of 272 in the context of a related diterpenol. researchgate.netresearchgate.net The precise fragmentation pattern serves as a molecular fingerprint that, when combined with retention time data from GC, allows for the confident identification of neoabietadiene in complex mixtures. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for Neoabietadiene

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

|---|---|---|

| 272 | [C₂₀H₃₂]⁺ | Molecular Ion [M]⁺ |

| 257 | [C₁₉H₂₉]⁺ | Loss of a methyl group [M - CH₃]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Vibrational and electronic spectroscopy techniques are essential for identifying the functional groups and conjugated π-electron systems within the neoabietadiene molecule.

Infrared (IR) Spectroscopy The IR spectrum of neoabietadiene is characteristic of a hydrocarbon containing both sp² and sp³ hybridized carbon atoms. As it lacks polar functional groups like hydroxyls or carbonyls, its spectrum is dominated by C-H and C=C stretching and bending vibrations. Data from the closely related isomer, abietadiene, shows characteristic absorptions that are expected to be nearly identical for neoabietadiene due to their similar structures. massbank.eu

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ are attributed to the stretching vibrations of C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups. massbank.eu

C=C Stretching: The presence of the conjugated double bond system within the six-membered ring gives rise to stretching vibration bands around 1600-1650 cm⁻¹. A band observed at 1735 cm⁻¹ in an abietadiene-rich fraction was attributed to C=C stretching. massbank.eu

Table 2: Key Infrared (IR) Absorption Bands for Abietane Dienes

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 2850-2950 | C-H Stretch | -CH₃, -CH₂- | massbank.eu |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is particularly useful for characterizing the conjugated diene system in neoabietadiene, which acts as a chromophore. iajps.com The promotion of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) results in the absorption of UV radiation. The wavelength of maximum absorption (λₘₐₓ) is indicative of the extent of conjugation. For abietadiene, the UV spectrum shows a maximum absorption intensity at approximately 240 nm, a value consistent with a conjugated diene system within a cyclic structure. massbank.eu This absorption is a π → π* transition. It is expected that neoabietadiene exhibits a very similar λₘₐₓ due to the presence of the same conjugated chromophore.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Abietadiene

| λₘₐₓ (nm) | Solvent | Transition Type | Reference |

|---|

Optical Rotation Measurements for Stereochemical Assessment

Optical rotation is a key physical property used to assess the stereochemistry of chiral molecules like neoabietadiene. researchgate.netspecac.com Chiral compounds have the ability to rotate the plane of polarized light, and this property is quantified as the specific rotation ([α]). The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are unique to a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). orgosolver.comwikipedia.org

The biosynthesis of diterpenes can lead to products of opposite stereochemistry (enantiomers). For instance, while many conifer synthases produce (+)-neoabietadiene, combinatorial biosynthesis approaches have successfully generated its enantiomer, ent-neoabietadiene. libretexts.org Optical rotation measurement is the definitive method to distinguish between these two forms. The naturally occurring (+)-neoabietadiene would exhibit a positive specific rotation, while the synthetically produced ent-neoabietadiene would show a negative rotation of the exact same magnitude. This analysis is fundamental for confirming the absolute configuration of the molecule produced through a specific biosynthetic pathway. libretexts.org

Table 4: Conceptual Optical Rotation for Neoabietadiene Enantiomers

| Compound | Expected Sign of Specific Rotation [α] | Stereochemical Significance |

|---|---|---|

| (+)-Neoabietadiene | Positive (+) | Naturally occurring enantiomer |

Research Applications and Biotechnological Perspectives

Metabolic Engineering for Enhanced Neoabietadiene Production

Metabolic engineering offers a powerful approach to increase the cellular production of valuable natural products like diterpenoids. By manipulating the host organism's metabolic pathways, researchers aim to channel carbon flux towards the biosynthesis of target compounds such as Neoabietadiene, often through heterologous expression systems pnas.orgbeilstein-journals.orgresearchgate.net. This involves optimizing precursor supply, engineering the core biosynthetic enzymes, and fine-tuning cellular machinery for efficient product accumulation.

Optimization of Heterologous Expression Systems in Microbial Hosts

Microbial hosts, particularly Escherichia coli and Saccharomyces cerevisiae (yeast), are favored for heterologous production due to their well-characterized genetics, rapid growth rates, and amenability to genetic manipulation pnas.orgbeilstein-journals.orgresearchgate.netnih.govd-nb.infopnas.orgd-nb.infojove.comnih.govf1000research.com. The successful production of Neoabietadiene in these hosts relies on the efficient expression of the necessary biosynthetic enzymes, primarily diterpene synthases (diTPSs) and potentially downstream modifying enzymes like cytochrome P450 monooxygenases (P450s) oup.comnih.govmdpi.comnih.govnih.govsciepublish.com. Challenges include ensuring proper protein folding, activity, and localization of plant-derived enzymes within the microbial environment. Strategies such as codon optimization, selection of appropriate promoters, and the use of fusion proteins can enhance enzyme expression and functionality beilstein-journals.orgd-nb.infonih.govsciepublish.comnih.gov.

| Microbial Host | Key Enzymes Expressed | Typical Diterpene Classes Produced | Challenges in Production | References |

| E. coli | diTPSs, GGPPS, P450s | Abietanes, Pimaranes, Labdanes | Enzyme activity, precursor supply, product toxicity | pnas.orgbeilstein-journals.orgresearchgate.netnih.govd-nb.infopnas.orgd-nb.infojove.comnih.govf1000research.com |

| S. cerevisiae | diTPSs, GGPPS, P450s | Abietanes, Labdanes, Sclareol | Precursor pool competition, enzyme promiscuity | nih.govnih.gov |

Precursor Flux Enhancement Strategies

The efficient biosynthesis of diterpenoids like Neoabietadiene is critically dependent on the availability of their universal precursor, geranylgeranyl diphosphate (B83284) (GGPP) oup.commdpi.comsciepublish.comoup.comfrontiersin.orgfrontiersin.orgacs.orgacs.orgnih.govnih.gov. GGPP is synthesized through either the methylerythritol phosphate (B84403) (MEP) pathway, prevalent in bacteria and plant plastids, or the mevalonate (B85504) (MVA) pathway, found in the cytoplasm of eukaryotes researchgate.netsciepublish.comfrontiersin.orgfrontiersin.orgmdpi.comoup.commdpi.comletstalkacademy.com. Metabolic engineering strategies to boost GGPP levels often involve overexpressing rate-limiting enzymes within these pathways. Key targets include 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the MEP pathway, and geranylgeranyl diphosphate synthase (GGPPS) researchgate.netsciepublish.comfrontiersin.orgfrontiersin.orgmdpi.commdpi.com. Additionally, balancing precursor pools derived from central carbon metabolism, such as pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), is crucial for maximizing flux towards isoprenoids oup.comletstalkacademy.comnih.gov.

| Pathway Targeted | Key Enzymes for Overexpression | Impact on Precursor/Product | References |

| MEP Pathway | DXS, DXR | Increased IPP/DMAPP, GGPP | researchgate.netsciepublish.comfrontiersin.orgmdpi.commdpi.comletstalkacademy.com |

| MEP/MVA Pathway | GGPPS | Increased GGPP availability | sciepublish.comnih.govfrontiersin.org |

| Central Metabolism | Pyruvate/G3P flux redirection | Enhanced isoprenoid precursor pools | oup.comletstalkacademy.comnih.gov |

Directed Evolution and Enzyme Engineering for Product Specificity

Diterpene synthases (diTPSs) are the enzymes responsible for catalyzing the complex cyclization reactions of GGPP to form the diverse diterpene hydrocarbon skeletons, including those that lead to Neoabietadiene oup.comnih.govpnas.orgmdpi.comnih.govnih.govnih.govoup.comnih.govresearchgate.netrsc.org. Enzymes such as levopimaradiene (B1200008)/abietadiene synthase (LAS) are known to produce Neoabietadiene as one of several olefinic products nih.govpnas.org. Enzyme engineering, through methods like directed evolution and site-directed mutagenesis, is vital for enhancing the catalytic efficiency, altering substrate specificity, and improving the product profile of these diTPSs pnas.orgpnas.orgbeilstein-journals.orgd-nb.infod-nb.infonih.govf1000research.comnih.govrsc.orgoup.com. This allows for the fine-tuning of pathways to specifically enrich Neoabietadiene or to generate novel diterpenoid structures.

| Diterpene Synthase (diTPS) Type | Natural Products (Examples) | Engineering Goals | Methods Used | References |

| LAS-type | Abietadiene, Levopimaradiene, Neoabietadiene, Palustradiene | Increased Neoabietadiene yield, altered product ratios | Directed evolution, site-directed mutagenesis | nih.govpnas.orgd-nb.infod-nb.infof1000research.comnih.govoup.com |

| Other diTPSs | Various diterpene skeletons | Novel product formation, increased catalytic activity | Domain swapping, mutagenesis | pnas.orgnih.govpnas.orgbeilstein-journals.orgd-nb.infonih.govnih.govrsc.orgoup.com |

Engineering Diterpene Synthases for Diversified Natural Product Synthesis

Beyond the targeted production of specific compounds like Neoabietadiene, the engineering of diterpene synthases (diTPSs) holds significant promise for expanding the repertoire of natural products available for industrial and pharmaceutical applications nih.govpnas.orgbeilstein-journals.orgd-nb.infojove.comnih.govf1000research.comnih.govrsc.orgoup.com. By understanding the evolutionary plasticity and modularity of diTPSs, researchers can design enzymes capable of producing novel diterpenoid scaffolds or diversifying existing ones pnas.orgnih.govresearchgate.netoup.compnas.orgnih.gov. Techniques such as combinatorial biosynthesis, which involves assembling enzymes from different pathways or species, and protein engineering to alter active site residues, enable the creation of libraries of new diterpenoid compounds that are not found in nature jove.comnih.govf1000research.comnih.gov.

| Engineering Strategy | Objective | Examples of Outcome | References |

| Combinatorial Biosynthesis | Generate novel diterpenoid scaffolds | Diverse labdane-type diterpenes, modified natural products | jove.comnih.govf1000research.comnih.gov |

| Directed Evolution of diTPSs | Alter product specificity, enhance activity | Novel diterpenoid variants, increased yield of specific compounds | pnas.orgpnas.orgbeilstein-journals.orgd-nb.infod-nb.infof1000research.comnih.govoup.com |

| Modular Pathway Assembly | Create complex diterpenoid pathways | Access to difficult-to-synthesize or new natural products | jove.comnih.gov |

Ecological and Evolutionary Studies of Diterpene Biosynthesis

Understanding the ecological roles and evolutionary trajectories of diterpene biosynthesis pathways provides critical insights for biotechnological applications. The study of these pathways in their natural context, particularly in conifers, reveals the selective pressures that have shaped enzyme function and metabolic diversity.

Role in Plant Defense Mechanisms (Conifer Oleoresin Biosynthesis)

Neoabietadiene and its oxidized derivatives, diterpene resin acids (DRAs), are integral components of conifer oleoresins, which act as a primary chemical defense system against a wide range of pests and pathogens oup.comnih.govpnas.orgmdpi.comnih.govresearchgate.net. Oleoresins provide a physical barrier, trap insects, and possess antimicrobial and insecticidal properties oup.comnih.govresearchgate.net. For instance, DRAs derived from olefins like Neoabietadiene have been shown to deter feeding and inhibit the growth of herbivorous insects and pathogenic fungi oup.com. The biosynthesis of these DRAs involves a concerted action of diterpene synthases (diTPSs) that generate the olefinic precursors, followed by oxidation steps catalyzed by cytochrome P450 monooxygenases (P450s), such as members of the CYP720B subfamily oup.comnih.govmdpi.comnih.govnih.govsciepublish.com. The evolution of these enzyme families has led to the remarkable diversity of diterpenoids observed in conifers, enabling them to adapt to various ecological challenges oup.comnih.govnih.govresearchgate.netoup.compnas.orgnih.govfrontiersin.org.

| Conifer Species | Oleoresin Components (Examples) | Defense Role | Biosynthetic Enzymes Involved | References |

| Sitka Spruce (Picea sitchensis) | Abietanes, Pimaranes, Dehydroabietanes (including olefins, alcohols, aldehydes, acids); Neoabietadiene present | Insect resistance, pathogen defense | diTPSs, CYP720B4 | oup.comnih.gov |

| Norway Spruce (Picea abies) | Abietane (B96969) and Pimarane type DRAs | Defense against insects and pathogens | diTPSs (e.g., LAS), P450s | nih.govpnas.orgresearcher.life |

| Lodgepole Pine (Pinus contorta) | DRAs, Monoterpenes, Sesquiterpenes | Defense against insects and pathogens | diTPSs (monofunctional and bifunctional) | oup.comnih.gov |

Q & A

Q. What are the established synthetic pathways for neoabietadiene, and how do they compare in yield and purity?

Neoabietadiene is synthesized via partial reduction of resin acids (e.g., neoabietic acid) in a four-step process involving tosylation of the C18-hydroxyl group, followed by Zn/NaI reduction to yield the hydrocarbon . This method achieves 40–68% overall yield, with purity confirmed via GC-MS and NMR spectroscopy. Comparative studies highlight the superiority of Zn/NaI reduction over Wolff–Kishner methods due to reduced side reactions and higher reproducibility .

Q. What analytical techniques are critical for characterizing neoabietadiene in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for structural elucidation. For plant oleoresins, preparative thin-layer chromatography (TLC) combined with GC retention indices is essential to distinguish neoabietadiene from co-eluting diterpenes like abietadiene and levopimaradiene . Quantification requires internal standards (e.g., deuterated analogs) to mitigate matrix effects .

Q. How is neoabietadiene biosynthetically related to other abietane diterpenes?

Neoabietadiene is a precursor to resin acids like neoabietic acid, formed via cytochrome P450-mediated oxidation. Its biosynthesis in conifers involves class I/II diterpene synthases (e.g., EC 4.2.3.132), which catalyze cyclization of geranylgeranyl diphosphate (GGPP) into distinct skeletal types . Enzyme multifunctionality (e.g., α-domain cyclization in Abies grandis) explains product diversity .

Advanced Research Questions

Q. How do enzyme structural variations (e.g., active-site mutations) affect neoabietadiene synthase specificity and product ratios?

X-ray crystallography of ent-neoabietadiene synthase reveals that mutations in the α-domain (e.g., F389A) alter carbocation stabilization, shifting product ratios toward levopimaradiene or abietadiene . In Pinus taeda, minor active-site residues (e.g., Q579) govern substrate folding, favoring levopimaradiene (49.4%) over neoabietadiene (23.3%) . Computational docking studies are critical for predicting mutational impacts .

Q. What experimental strategies resolve contradictions in reported neoabietadiene yields across plant species?

Discrepancies arise from species-specific enzyme isoforms and environmental factors. For example, Juniperus sabina oleoresin yields 3.5% neoabietadiene, while Picea schrenkiana produces 23.3% . Controlled in vitro assays using heterologously expressed synthases (e.g., PsTPS-LAS) under standardized pH/temperature conditions minimize variability . Meta-analyses of transcriptome data (e.g., Picea spp.) further clarify biosynthetic gene expression patterns .

Q. How can isotopic labeling elucidate neoabietadiene’s role in diterpenoid metabolic networks?

-GGPP feeding experiments in Abies cell cultures, combined with LC-MS/MS, trace neoabietadiene flux toward defense compounds like terpenoid quinones. Pulse-chase studies reveal rapid turnover (<24 hours), suggesting tight regulatory coupling between biosynthesis and oxidative modification .

Methodological Challenges

Q. What protocols ensure reproducibility in neoabietadiene synthase assays?

- Enzyme Purification : Use affinity-tagged constructs (e.g., His-tag) and size-exclusion chromatography to isolate active isoforms .

- Substrate Preparation : Synthesize GGPP via in situ phosphorylation of geranylgeraniol using recombinant kinases .

- Product Analysis : Employ chiral-phase GC to resolve enantiomers (e.g., ent-neoabietadiene) and avoid misidentification .

Q. How do researchers address conflicting data on neoabietadiene’s hydroxylated derivatives?

Studies on Salvia miltiorrhiza (SmDTC3.1) report hydroxylated diterpenes alongside neoabietadiene, suggesting promiscuous oxidase activity . To validate, use knockout mutants (CRISPR/Cas9) to isolate synthase-specific products and compare with wild-type metabolic profiles .

Key Recommendations for Researchers

- Prioritize enzyme characterization in phylogenetically diverse species to uncover evolutionary drivers of product specificity .

- Integrate multi-omics (transcriptomics, metabolomics) to map neoabietadiene’s biosynthetic context .

- Adhere to standardized reporting guidelines (e.g., BRENDA for enzyme data) to enhance cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.